molecular formula C7H7Cl2NO B3253041 2,6-Dichloro-4-(methoxymethyl)pyridine CAS No. 221093-39-6

2,6-Dichloro-4-(methoxymethyl)pyridine

Cat. No.: B3253041
CAS No.: 221093-39-6
M. Wt: 192.04 g/mol
InChI Key: RHZRJGAFIQFUEJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is characterized by the presence of two chlorine atoms and a methoxymethyl group attached to a pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(methoxymethyl)pyridine typically involves the chlorination of 4-(methoxymethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:

4-(Methoxymethyl)pyridine+Cl2This compound\text{4-(Methoxymethyl)pyridine} + \text{Cl}_2 \rightarrow \text{this compound} 4-(Methoxymethyl)pyridine+Cl2​→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2,6-Dichloro-4-(methoxymethyl)pyridine is in agricultural chemistry , where it serves as a potential herbicide or pesticide. Its structural features enable effective interaction with biological systems, positioning it as a candidate for developing new agrochemicals.

  • Herbicidal Activity : The compound has been studied for its efficacy in controlling weeds by inhibiting specific biochemical pathways in plants.
  • Pesticidal Properties : It exhibits insecticidal activity, targeting pests while minimizing impact on non-target species.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic compounds. Its ability to undergo regioselective reactions makes it valuable in constructing various molecular architectures.

  • Synthesis of Pharmaceuticals : The compound can be utilized to synthesize pharmaceutical intermediates, enhancing the development of new drugs.
  • Carbon-Carbon Bond Formation : It participates in coupling reactions that are critical for building carbon frameworks in organic synthesis.

Case Studies

Several studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Herbicidal Efficacy

A study investigated the herbicidal properties of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at specific concentrations, demonstrating its potential as an effective herbicide.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on using this compound as an intermediate for synthesizing novel pharmaceutical compounds. The study reported successful yields and highlighted the compound's role in facilitating complex organic transformations.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(methoxymethyl)pyridine is unique due to the presence of both chlorine atoms and a methoxymethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

2,6-Dichloro-4-(methoxymethyl)pyridine (DCMP) is a compound of increasing interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with DCMP, highlighting its potential therapeutic applications.

Chemical Structure and Properties

DCMP has the molecular formula C7H7Cl2N and a CAS number of 221093-39-6. The structure is characterized by a pyridine ring substituted with two chlorine atoms and a methoxymethyl group, which influences its biological activity.

Antimicrobial Activity

Research indicates that DCMP exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including multidrug-resistant organisms. For instance, DCMP demonstrated minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus .

The mechanism through which DCMP exerts its antimicrobial effects is primarily through the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription. This dual inhibition leads to effective bacterial cell death .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of DCMP derivatives in models of Alzheimer's disease. Notably, compounds derived from methoxypyridine structures have shown promise in reducing amyloid-beta (Aβ42) levels, a hallmark of Alzheimer's pathology. For example, a related compound exhibited an IC50 value of 60 nM for Aβ42 production attenuation .

Study on Antimicrobial Efficacy

A study evaluated the efficacy of DCMP against various Gram-positive and Gram-negative bacteria. The results indicated that DCMP had potent antibacterial activity, particularly against Acinetobacter baumannii and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL .

Neuroprotective Study

In vivo pharmacokinetic analysis involving J20 mice showed that methoxypyridine derivatives could cross the blood-brain barrier (BBB) effectively, leading to reduced Aβ42 levels in both plasma and brain tissues . This suggests that DCMP may offer therapeutic benefits in neurodegenerative diseases.

Data Tables

Biological Activity Organism/Target MIC (μg/mL) Reference
AntibacterialEnterococcus faecalis<0.03125
AntibacterialStaphylococcus aureus<0.25
NeuroprotectionAβ42 ProductionIC50: 60 nM

Properties

IUPAC Name

2,6-dichloro-4-(methoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZRJGAFIQFUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282227
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-39-6
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221093-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.18 g of 2,6-dichloro-4-pyridinemethanol were dissolved into 5 ml of tetrahydrofuran (hereinafter referred to as “THF”), the solution was cooled by ice, and thereafter 0.04 g of sodium hydride (oil base, 60%) were added. To this, a solution of 0.15 g of methyl iodide dissolved in 2 ml of THF was added dropwise, and stirring was conducted for 2 hours at room temperature. Ethyl acetate was added to the reacted solution, and after the organic phase was washed by water, the organic phase was dried by adding sodium sulfate. The solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to obtain 0.06 g of 2,6-dichloro-4-methoxymethylpyridine (Compound No. 1).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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